![molecular formula C12H11N3O B13704664 8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD21863476 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD21863476 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple steps, including condensation, cyclization, and purification processes.
Industrial Production Methods: Industrial production of MFCD21863476 is scaled up from laboratory methods, ensuring that the process is efficient and cost-effective. The preparation method is designed to be simple and easy to implement, suitable for large-scale production. This involves optimizing reaction conditions and using industrial-grade equipment to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: MFCD21863476 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD21863476 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of MFCD21863476 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD21863476 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, MFCD21863476 could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD21863476 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD21863476 include those with comparable structures and reactivity. These compounds may share similar properties but differ in specific functional groups or molecular arrangements.
Uniqueness: MFCD21863476 stands out due to its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are essential. The compound’s specific molecular structure also contributes to its distinct behavior in various reactions and applications.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
8-methoxy-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N3O/c1-16-9-3-2-7-4-8-6-14-12(13)15-11(8)10(7)5-9/h2-3,5-6H,4H2,1H3,(H2,13,14,15) |
InChI Key |
WBLJBZBTEJSROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3=CN=C(N=C32)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


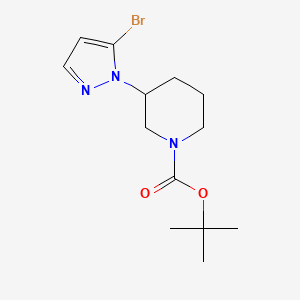
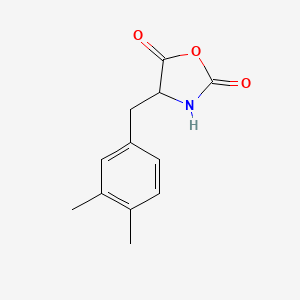
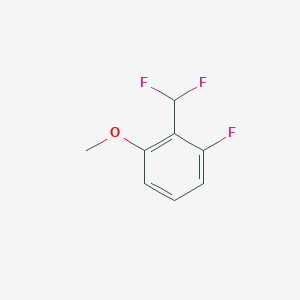

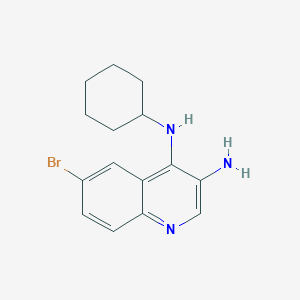

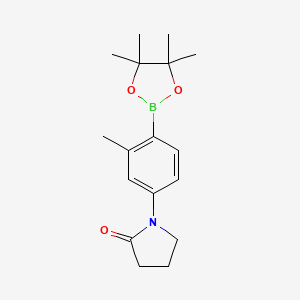
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
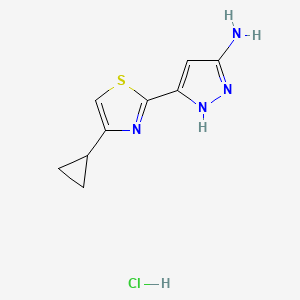

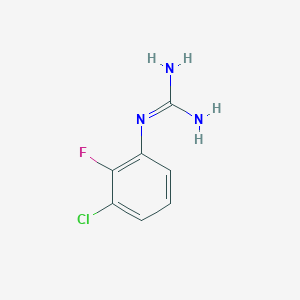
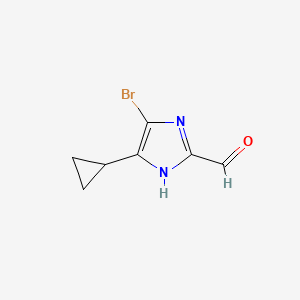

![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
